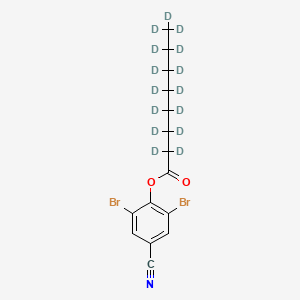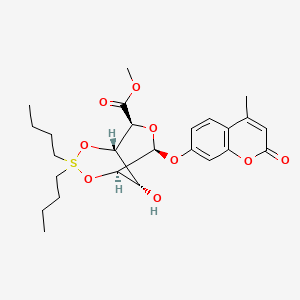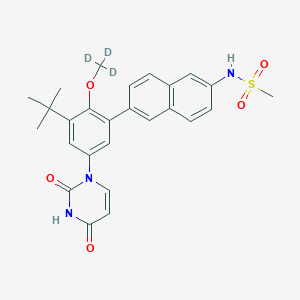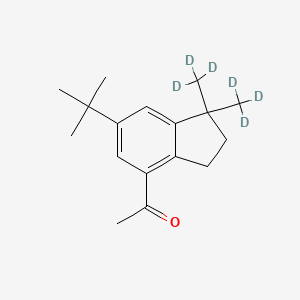
Celestolide-d6 (major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Celestolide-d6 (major) is a synthetic compound used primarily in fragrance compositions and perfumes due to its long-lasting scent. It is a deuterated form of Celestolide, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the stability and longevity of the fragrance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Celestolide-d6 involves the deuteration of Celestolide. The process typically includes the introduction of deuterium atoms into the molecular structure of Celestolide through specific chemical reactions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Celestolide-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and advanced chemical engineering techniques to ensure the purity and consistency of the final product. The production process is optimized to achieve high yields and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Celestolide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Celestolide-d6 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce various hydrocarbons.
Applications De Recherche Scientifique
Celestolide-d6 has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological systems.
Medicine: Utilized in pharmaceutical research to develop deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the fragrance industry to create perfumes with enhanced stability and longevity.
Mécanisme D'action
The mechanism of action of Celestolide-d6 involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to changes in the biological activity of the compound. The molecular pathways involved include various enzymatic reactions where deuterium substitution can alter the reaction kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Celestolide: The non-deuterated form of Celestolide-d6.
Galaxolide: Another synthetic musk compound used in fragrances.
Tonalide: A synthetic musk with similar applications in the fragrance industry.
Uniqueness
Celestolide-d6 is unique due to its deuterium substitution, which enhances its stability and longevity compared to its non-deuterated counterpart. This makes it particularly valuable in applications where long-lasting fragrance is desired.
Propriétés
Formule moléculaire |
C17H24O |
|---|---|
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
1-[6-tert-butyl-1,1-bis(trideuteriomethyl)-2,3-dihydroinden-4-yl]ethanone |
InChI |
InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3/i5D3,6D3 |
Clé InChI |
IKTHMQYJOWTSJO-SCPKHUGHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(CCC2=C(C=C(C=C21)C(C)(C)C)C(=O)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




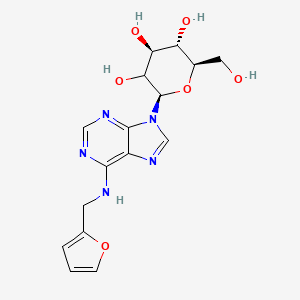
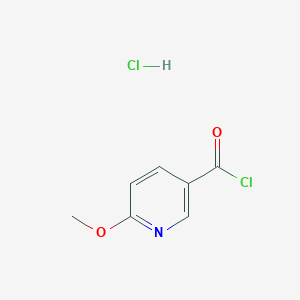
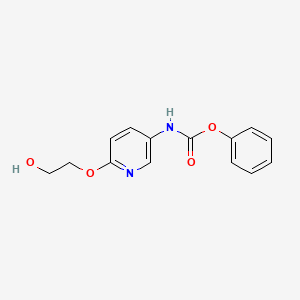
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
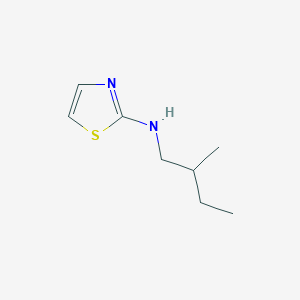
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)

